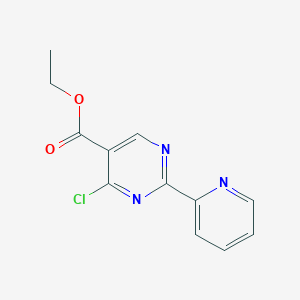
4-氯-2-(吡啶-2-基)嘧啶-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C12H10ClN3O2. It is a pyrimidine derivative that contains both pyridine and pyrimidine rings, making it a valuable compound in various chemical and pharmaceutical applications .
科学研究应用
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to exhibit a wide range of pharmacological activities Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
生化分析
Biochemical Properties
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its structural features. It interacts with enzymes such as collagen prolyl-4-hydroxylase, which is involved in the hydroxylation of proline residues in collagen . This interaction inhibits the enzyme’s activity, leading to a decrease in collagen production. Additionally, the compound may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Cellular Effects
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate influences various cellular processes. It has been shown to inhibit the production of collagen in vitro, which can impact cell signaling pathways and gene expression related to extracellular matrix formation . The compound’s effect on cellular metabolism includes altering the activity of enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate involves its binding interactions with specific biomolecules. By inhibiting collagen prolyl-4-hydroxylase, the compound prevents the hydroxylation of proline residues, which is essential for collagen stability and function . This inhibition can lead to reduced collagen synthesis and altered cellular responses. Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen production and other cellular processes.
Dosage Effects in Animal Models
The effects of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects are observed, where a specific dosage is required to achieve the desired biochemical response without causing significant harm.
Metabolic Pathways
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may lead to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific biomolecules.
Subcellular Localization
The subcellular localization of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include substituted pyrimidines, pyridines, and various heterocyclic compounds with potential biological activities .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
ethyl 4-chloro-2-pyridin-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYPYWIKDZADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647980 |
Source


|
| Record name | Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044770-41-3 |
Source


|
| Record name | Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
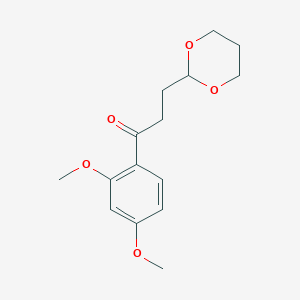
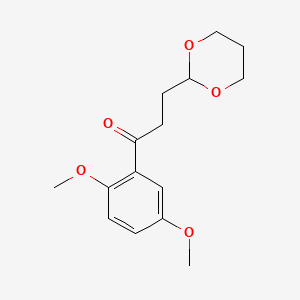
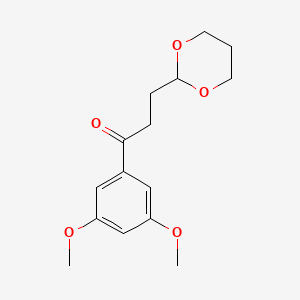
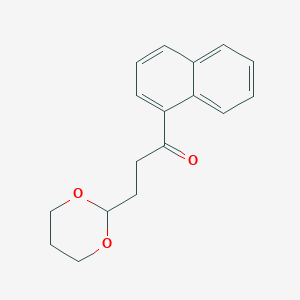
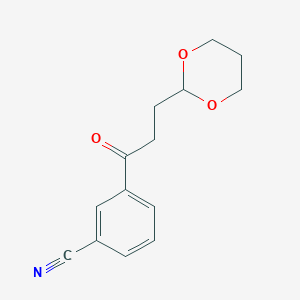

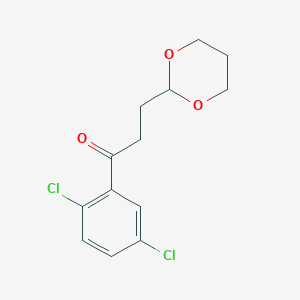
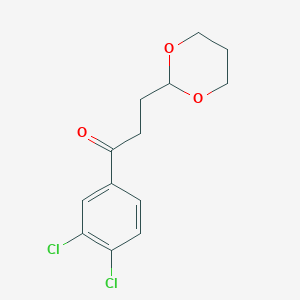
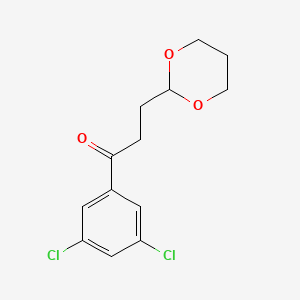
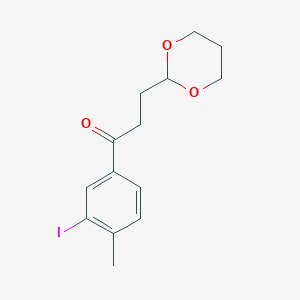

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)


